molecular formula C21H33P B1591322 Dicyclohexyl(mesityl)phosphine CAS No. 870703-48-3

Dicyclohexyl(mesityl)phosphine

Cat. No. B1591322
M. Wt: 316.5 g/mol
InChI Key: FZMRUTAFFILQPI-UHFFFAOYSA-N
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Description

Dicyclohexyl(mesityl)phosphine is a chemical compound with the molecular formula C21H33P . It contains a total of 57 bonds, including 24 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 3 six-membered rings, and 1 phosphane .


Synthesis Analysis

The new ansa-phosphinoborane (dicyclohexyl(2-(dimesitylboryl)phenyl)phosphine was synthesized via a one-pot protocol in 67% yield . The synthesis of phosphines often involves the reaction of organometallic compounds with halophosphines, the reaction of metal phosphides with alkyl halides, the reduction of other phosphorus compounds, and hydrophosphination .


Molecular Structure Analysis

The molecular structure of Dicyclohexyl(mesityl)phosphine has been characterized by 1H, 13C, 11B, and 31P NMR, and its solid-state structure determined by a single crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The ansa-phosphinoborane does not react with molecular hydrogen or water at room or elevated temperature . According to performed DFT studies, heterolytic splitting of water or hydrogen by the phosphinoborane are both endergonic but close in thermodynamics .


Physical And Chemical Properties Analysis

Dicyclohexyl(mesityl)phosphine has a molecular weight of 198.28 . It has a refractive index of n20/D 1.516 and a boiling point of 129 °C/8 mmHg . It is stored at a temperature of 20-25°C .

Scientific Research Applications

Frustrated Lewis Pairs and Catalysis

Dicyclohexyl(mesityl)phosphine derivatives exhibit unique behavior in forming frustrated Lewis pairs (FLPs), which are capable of activating small molecules. For instance, di(mesityl)cyclohexenylphosphine has been used in the hydroboration process, showcasing its ability to split H2 and add to C=O double bonds of phenyl isocyanate, demonstrating the potential for new synthetic routes in organic chemistry (Axenov et al., 2010).

Buchwald–Hartwig Amination

The compound has also found application in the Buchwald–Hartwig amination reaction, serving as a ligand in palladium-catalyzed processes. This has enabled the efficient preparation of a wide variety of amines, demonstrating the compound's versatility and efficiency as a ligand in coupling reactions (Hao et al., 2012).

Green Chemistry

In the context of sustainable chemistry, derivatives of dicyclohexyl(mesityl)phosphine have been used in aqueous/organic cross-coupling protocols for Sonogashira reactions of heterocycles. The use of a water-soluble Pd complex of the compound facilitated copper-free, efficient, and sustainable reaction protocols, marking a significant step towards greener synthetic methods (Fleckenstein & Plenio, 2008).

Synthesis of Complex Molecules

The phosphine-catalyzed [4 + 2] annulation reactions enabled by dicyclohexyl(mesityl)phosphine derivatives offer a method for the efficient synthesis of cyclohexenes. This highlights the compound's role in facilitating complex organic transformations, contributing to the advancement of synthetic methodologies (Tran & Kwon, 2007).

Medicinal Chemistry

While not directly involving dicyclohexyl(mesityl)phosphine, research on gold(I/III)-based complexes bearing phosphine ligands, including those related to dicyclohexyl(mesityl)phosphine, shows potential medicinal applications. These complexes exhibit a range of biological activities, including anti-cancer and anti-bacterial properties, suggesting that phosphine ligands could play a role in the development of new metallodrugs (Dominelli, Correia, & Kühn, 2018).

Safety And Hazards

Dicyclohexyl(mesityl)phosphine is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, and Pyr. Liq. 1 . It is recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves when handling this chemical .

Future Directions

While the use of ylide substituents in main group chemistry is still in its infancy, the first examples of isolated compounds impressively demonstrate the potential of these ligands . This suggests that there is a lot of potential for future research in this area.

properties

IUPAC Name

dicyclohexyl-(2,4,6-trimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33P/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h14-15,19-20H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMRUTAFFILQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)P(C2CCCCC2)C3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584650
Record name Dicyclohexyl(2,4,6-trimethylphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexyl(mesityl)phosphine

CAS RN

870703-48-3
Record name Dicyclohexyl(2,4,6-trimethylphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicyclohexyl(2,4,6-trimethylphenyl)phosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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